molecular formula C14H15NO3S B8325226 3-Methoxy-4-[2-(4-methyl-thiazol-5-yl)-ethoxy]-benzaldehyde

3-Methoxy-4-[2-(4-methyl-thiazol-5-yl)-ethoxy]-benzaldehyde

Cat. No. B8325226
M. Wt: 277.34 g/mol
InChI Key: FEJIDNLGSCRJBC-UHFFFAOYSA-N
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Patent
US07939657B2

Procedure details

Vanillin (2.9 mmol) was added to mixture of K2CO3 (14.5 mmol) and 5-(2-Methanesulfonyl-ethyl)-4-methyl-thiazole (5) (2.9 mmol) in DMF (0.2 M), and heated to 75° C. for 16 h. After cooling, water was added and aqueous mixture extracted 5 times with methylene chloride. The methylene chloride layers were combined and concentrated to afford the product (6).
Quantity
2.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
14.5 mmol
Type
reactant
Reaction Step One
Name
5-(2-Methanesulfonyl-ethyl)-4-methyl-thiazole
Quantity
2.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.C([O-])([O-])=O.[K+].[K+].CS([CH2:22][CH2:23][C:24]1[S:28][CH:27]=[N:26][C:25]=1[CH3:29])(=O)=O.O>CN(C=O)C>[CH3:7][O:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][C:8]=1[O:9][CH2:22][CH2:23][C:24]1[S:28][CH:27]=[N:26][C:25]=1[CH3:29])[CH:2]=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.9 mmol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
14.5 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
5-(2-Methanesulfonyl-ethyl)-4-methyl-thiazole
Quantity
2.9 mmol
Type
reactant
Smiles
CS(=O)(=O)CCC1=C(N=CS1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
aqueous mixture extracted 5 times with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OCCC1=C(N=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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